Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid can yield the desired triazolo[1,5-a]pyrimidine derivative . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis in neuronal cells . Additionally, it targets CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibition and antiproliferative activities.
The uniqueness of this compound lies in its specific molecular structure and the combination of benzylsulfanyl and carboxylate groups, which contribute to its diverse biological activities.
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 2-benzylsulfanyl-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H22N4O2S/c1-3-28-20(27)18-15(2)23-21-24-22(29-14-16-10-6-4-7-11-16)25-26(21)19(18)17-12-8-5-9-13-17/h4-13,19H,3,14H2,1-2H3,(H,23,24,25) |
InChI Key |
YQROVJOHCIFACD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=CC=C3)SCC4=CC=CC=C4)C |
Origin of Product |
United States |
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